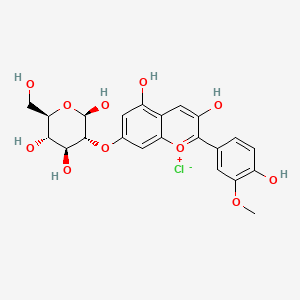
CID 22184039
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Silanediyldianiline is an organic compound with the molecular formula C12H12N2Si. It consists of two aniline groups connected by a silicon atom. This compound is notable for its unique structure, which includes aromatic rings and primary amine groups, making it a valuable intermediate in various chemical processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Silanediyldianiline typically involves the reaction of aniline with silicon tetrachloride. The process can be summarized as follows:
Reaction of Aniline with Silicon Tetrachloride: Aniline reacts with silicon tetrachloride in the presence of a base, such as triethylamine, to form 4,4’-Silanediyldianiline.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen, at a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of 4,4’-Silanediyldianiline follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings .
化学反応の分析
Types of Reactions: 4,4’-Silanediyldianiline undergoes various chemical reactions, including:
Oxidation: The primary amine groups can be oxidized to form nitro compounds.
Reduction: The aromatic rings can undergo reduction to form cyclohexyl derivatives.
Substitution: The silicon atom can participate in substitution reactions, leading to the formation of various organosilicon compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and organolithium compounds are employed.
Major Products Formed:
Oxidation: Nitro derivatives of 4,4’-Silanediyldianiline.
Reduction: Cyclohexyl derivatives.
Substitution: Various organosilicon compounds.
科学的研究の応用
4,4’-Silanediyldianiline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of advanced materials, including polymers and resins.
Biology: The compound is studied for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
作用機序
The mechanism of action of 4,4’-Silanediyldianiline involves its interaction with various molecular targets. The primary amine groups can form hydrogen bonds with biological molecules, influencing their activity. The silicon atom can also participate in coordination chemistry, affecting the compound’s reactivity and interactions with other molecules. These interactions are crucial in its applications in drug delivery and material science .
類似化合物との比較
4,4’-Methylenedianiline: Similar structure but with a methylene bridge instead of a silicon atom.
4,4’-Oxydianiline: Contains an oxygen atom as the bridging element.
4,4’-Thiodianiline: Features a sulfur atom as the bridge.
Uniqueness: 4,4’-Silanediyldianiline is unique due to the presence of a silicon atom, which imparts distinct chemical and physical properties. The silicon atom enhances the compound’s stability and reactivity, making it more versatile in various applications compared to its analogs .
特性
分子式 |
C12H12N2Si |
|---|---|
分子量 |
212.32 g/mol |
InChI |
InChI=1S/C12H12N2Si/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,13-14H2 |
InChIキー |
LFWPXDMBDPGYTB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N)[Si]C2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


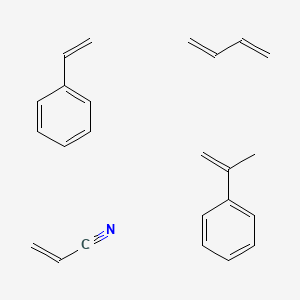
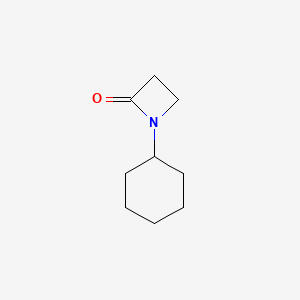


![2-[(1S,2S,3R)-1-Amino-2,3-dihydroxy-2-methylbutyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B14692185.png)

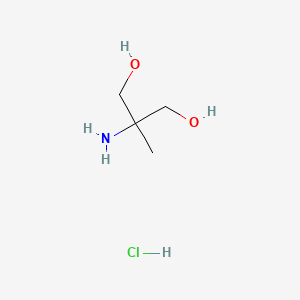
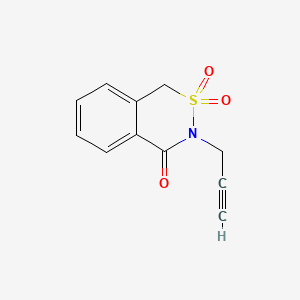
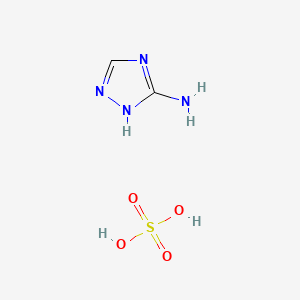
![3-(Methoxymethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14692211.png)
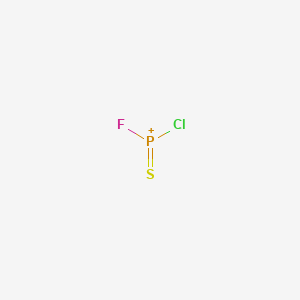
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-3-phenyl-2-(3-phenyldiazenylphenyl)prop-2-enoate;hydrochloride](/img/structure/B14692219.png)

